AZD9496 is a novel, orally bioavailable small molecule that acts as a selective estrogen receptor degrader (SERD) and antagonist. [, , , ] Developed by AstraZeneca, it has garnered significant interest in the field of oncology, specifically for the treatment of estrogen receptor-positive (ER+) breast cancer. [, , , , , , , , , , ] Unlike traditional endocrine therapies that block estrogen production or its binding to the estrogen receptor, AZD9496 works by inducing the degradation of the estrogen receptor itself, offering a potentially more effective approach to treat ER+ breast cancer, even in cases with acquired resistance to standard endocrine therapies. [, , , , , , , , , , ]
Future Directions
Clinical trials: AZD9496 is currently being evaluated in clinical trials to assess its safety, efficacy, and optimal dosing in patients with ER+ breast cancer. [, , , , , , , ]
Resistance mechanisms: Further research is needed to fully understand the mechanisms of resistance to AZD9496 and develop strategies to overcome them. [, , , , , , , , , , ]
Patient selection: Identifying biomarkers that can predict which patients are most likely to benefit from AZD9496 treatment is crucial for optimizing its clinical use. [, ]
Combination therapies: Exploring combinations of AZD9496 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. [, , , ]
Beyond breast cancer: Investigating the potential application of AZD9496 in other ERα-driven cancers, such as endometrial cancer, could expand its therapeutic reach. [, , , , ]
Related Compounds
Fulvestrant
Compound Description: Fulvestrant (Faslodex) is a first-in-class selective estrogen receptor degrader (SERD) that demonstrates clinical efficacy in patients with ER+ breast cancer, including those who are treatment-naïve or have developed resistance to tamoxifen and aromatase inhibitors [, , , , , , , , , ]. It functions as a potent ER antagonist and degrader by binding to ER and inducing its degradation via ubiquitination [, , , ]. Despite its efficacy, fulvestrant suffers from low oral bioavailability and must be administered intramuscularly, limiting its clinical use [, , , , , , , ].
Compound Description: This compound, also known as AZD9496, is a potent and orally bioavailable SERD. It demonstrates potent antagonist and degradation activity against ERα in both wild-type and mutant forms []. This compound exhibited significant tumor growth inhibition in preclinical models, including estrogen-dependent and tamoxifen-resistant xenografts [].
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that effectively inhibits ER+ breast cancer growth by antagonizing ER function [, , , ]. It is a widely used endocrine therapy for ER+ breast cancer, particularly in the adjuvant setting, demonstrating significant reductions in mortality and recurrence rates [].
Relevance: Compared to tamoxifen, AZD9496 represents a different class of ER-targeting agents, as AZD9496 functions as a SERD while tamoxifen acts as a SERM [, , , ]. While both compounds antagonize ER, AZD9496 also induces ER degradation, potentially leading to more complete ER suppression and overcoming resistance mechanisms associated with residual ER activity [, , , ].
Anastrozole
Compound Description: Anastrozole is an aromatase inhibitor (AI) that effectively reduces estrogen production and has proven effective in treating hormone-sensitive breast tumors, improving clinical outcomes [, ].
Relevance: While anastrozole targets estrogen production, AZD9496 directly targets and degrades ER [, ]. AZD9496 might offer an alternative therapeutic approach for patients who develop resistance to aromatase inhibitors or experience intolerable side effects [, ].
GDC-0810
Compound Description: GDC-0810 is an orally bioavailable SERD that has entered clinical trials for ER+ breast cancer [, , , ]. It was one of the first ER ligands prospectively optimized for ER degradation in breast cancer cells [, ].
GDC-0927
Compound Description: GDC-0927 is a newer generation orally bioavailable SERD currently undergoing clinical trials for ER+ breast cancer [, , , ]. It demonstrates robust ER degradation activity in a broader range of ER+ cell lines compared to earlier generation SERDs like GDC-0810 and AZD9496, while maintaining a full antagonist profile [, , ].
Relevance: GDC-0927 represents a further evolution in SERD development, demonstrating consistent ER degradation and full ER antagonism across various cell lines [, , ]. In contrast, AZD9496 displayed less consistent ER degradation and some evidence of partial agonism [, , ]. These differences highlight the ongoing efforts to optimize the pharmacological properties of SERDs for improved efficacy and overcoming resistance mechanisms.
RAD1901 (Elacetrant)
Compound Description: RAD1901 (Elacetrant) is an orally bioavailable SERD currently in phase III clinical trials for ER+ breast cancer [].
Relevance: Similar to AZD9496, RAD1901 represents the ongoing development of orally available SERDs aimed at improving upon the limitations of fulvestrant []. The clinical progress of RAD1901 provides valuable insights into the therapeutic potential of this class of agents for treating ER+ breast cancer.
ICI182,780
Compound Description: ICI182,780 is a potent SERD that effectively decreases ERα stability and inhibits E2-induced proliferation in both invasive ductal carcinoma (IDC) and invasive lobular carcinoma (ILC) cell lines [].
Relevance: ICI182,780 serves as another benchmark for comparing the efficacy of AZD9496 as a SERD []. While both compounds degrade ERα, studies on ILC cell lines have shown that AZD9496 was not as effective as ICI182,780 in reducing ERα stability and inhibiting E2-induced proliferation []. This difference highlights the potential for variability in the effectiveness of different SERDs across diverse breast cancer subtypes.
OP-1250
Compound Description: OP-1250 is an orally bioavailable CERAN/SERD currently under preclinical development []. It demonstrates complete blockade of both AF1 and AF2 ER activities, inhibits the proliferation of various breast cancer cell lines, effectively degrades ER in a wide range of cell lines, achieves high drug exposure in animal models, and shows promising tumor shrinkage in xenograft models, including those with ESR1 mutations [].
Relevance: OP-1250 represents a new generation of oral CERAN/SERDs with potential advantages over AZD9496 []. Its ability to completely block both AF1 and AF2 activities and achieve superior drug exposure suggests a greater potential for efficacy and overcoming resistance, particularly in tumors with high AF1 activity or ESR1 mutations [].
Compound 3
Compound Description: This tricyclic indole compound represents an optimized derivative of AZD9496 where the acrylic acid moiety has been replaced with an amine group []. It exhibits ER degradation activity in the MCF-7 cell line with a pIC50 of 8.4 []. Further optimization of this lead structure led to more potent and orally bioavailable SERDs with improved drug-like properties [].
Relevance: Compound 3 highlights the structure-activity relationship (SAR) studies conducted to improve upon the properties of AZD9496 []. The replacement of the acrylic acid with an amine group and subsequent optimization led to compounds with enhanced potency, ER degradation capabilities, and favorable pharmacokinetic profiles []. These findings demonstrate the ongoing efforts to discover and develop next-generation SERDs with enhanced therapeutic potential for treating ER+ breast cancer.
Compound 14 & Compound 25
Compound Description: Compound 14 (phenol) and compound 25 (indazole) represent alternative chemical series explored in the development of SERDs []. While the initial focus relied on the acrylic acid moiety for efficient ER degradation, as seen in AZD9496, these compounds showcase efforts to identify new chemical scaffolds with similar activity [].
Relevance: Compounds 14 and 25 highlight the exploration of diverse chemical space beyond the initial tricyclic indole scaffold of AZD9496 in the search for novel SERDs []. This approach aims to identify compounds with improved drug-like properties, efficacy, and potentially overcome resistance mechanisms associated with specific chemical scaffolds.
D-0502
Compound Description: D-0502 is an orally bioavailable SERD that demonstrates potent activity in various ER+ breast cancer cell lines and xenograft models, including those with ESR1 mutations []. In preclinical studies, D-0502 exhibited superior tumor growth inhibition compared to GDC-0810, AZD9496, and fulvestrant in the MCF-7 xenograft model []. Additionally, D-0502 showed favorable pharmacokinetic profiles suitable for clinical development [].
Relevance: D-0502 represents another promising orally bioavailable SERD that has shown superior preclinical antitumor activity compared to AZD9496, particularly in models with acquired ER mutations []. This finding emphasizes the ongoing development of next-generation SERDs with potentially improved efficacy and a better ability to overcome resistance mechanisms.
LX-039
Compound Description: LX-039 is a novel indole-based, orally bioavailable SERD that demonstrates robust ER degradation and antiproliferative activity against ER+ breast cancer cells, including tamoxifen-resistant models []. Preclinical studies showed promising antitumor efficacy in both naïve and tamoxifen-resistant MCF-7 xenograft models []. LX-039 also exhibited favorable pharmacokinetic properties, high oral bioavailability, and a good safety profile in preclinical studies, making it a promising candidate for clinical development [].
Relevance: LX-039, with its potent ER degradation activity, favorable pharmacokinetic profile, and good safety profile, represents another potential oral SERD alternative to AZD9496 for treating ER+ breast cancer, including tamoxifen-resistant cases []. Its preclinical success underscores the ongoing efforts to develop next-generation SERDs with improved therapeutic benefits.
Source and Classification
AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. These compounds are characterized by their ability to bind to estrogen receptors and promote their degradation, thereby inhibiting estrogen-mediated signaling pathways. AZD9496 is classified as an oral medication, which distinguishes it from other treatments that may require injection or intravenous administration.
Synthesis Analysis
Methods and Technical Details
The synthesis of AZD9496 involves several key steps:
Design: The compound was designed based on structure-activity relationship studies that aimed to enhance binding affinity and selectivity for the estrogen receptor.
Synthesis Pathway: The synthetic route includes the formation of an acrylate-containing side chain, which is crucial for its activity. Various intermediates are synthesized using standard organic chemistry techniques, such as Grignard reactions and deprotection strategies.
Purification: The final product is purified using chromatographic methods to ensure high purity levels suitable for biological evaluation.
The detailed synthetic pathway includes reactions involving phenolic compounds and various protecting group strategies to yield the final compound with desired functional groups .
Molecular Structure Analysis
Structure and Data
AZD9496 has a complex molecular structure characterized by its unique binding motifs that interact with the estrogen receptor. The compound's structure includes:
An indole moiety
An acrylic acid side chain
A chiral methyl substituent
The molecular formula of AZD9496 is C21H24F2N2O3, with a molecular weight of approximately 392.42 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation and interactions within the ligand-binding domain of the estrogen receptor .
Chemical Reactions Analysis
Reactions and Technical Details
AZD9496 undergoes several key chemical reactions upon administration:
Binding to Estrogen Receptor: The primary reaction involves binding to the estrogen receptor, which leads to receptor downregulation.
Degradation Pathway: Following binding, AZD9496 promotes the degradation of the estrogen receptor through proteasomal pathways, effectively reducing its activity in target cells.
Pharmacokinetics: The compound displays favorable pharmacokinetic properties, including high oral bioavailability (approximately 63% in rats) and low clearance rates across different species .
Mechanism of Action
Process and Data
The mechanism of action for AZD9496 involves several steps:
Receptor Binding: AZD9496 binds selectively to the estrogen receptor alpha, inducing conformational changes that promote its degradation.
Downregulation: This binding leads to decreased levels of active estrogen receptors in cancer cells, resulting in reduced cell proliferation.
Antagonistic Effects: In addition to promoting degradation, AZD9496 acts as an antagonist by preventing estrogen from activating downstream signaling pathways that contribute to tumor growth .
Data from various studies indicate that AZD9496 exhibits potent activity comparable to existing therapies like fulvestrant, with IC50 values in the picomolar range for ERα binding .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
AZD9496 possesses several notable physical and chemical properties:
Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data are not widely reported but can be inferred from related compounds within its class.
These properties contribute to its formulation as an oral medication with effective absorption characteristics .
Applications
Scientific Uses
AZD9496 is primarily utilized in clinical settings for:
Breast Cancer Treatment: It is being evaluated as a therapeutic option for patients with estrogen receptor-positive breast cancer, particularly those who are resistant to traditional therapies.
Research: AZD9496 serves as a tool compound in research studies aimed at understanding estrogen receptor biology and developing novel endocrine therapies.
Ongoing clinical trials continue to assess its efficacy and safety profile in various patient populations .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD9496 maleate is a potent and orally bioavailable selective estrogen receptor downregulator(Ki=0.7 nM) and antagonist.IC50 value: 0.7 nM(Ki); 0.14 nM(ER downregulation cell IC50) [1]Target: ER downregulatorAZD9496 can induce ERα degradation in breast cancer cell lines at picomolar concentrations. AZD9496 is curently under clinical trials. AZD9496 may be useful for the treatment of ER+ breast cancer.
Ivosidenib is a tertiary carboxamide resulting from the formal condensation of the carboxy group of (2S)-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxylic acid with the secondary amino group of (2S)-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-2-[(5-fluoropyridin-3-yl)amino]acetamide. It is approved by the FDA for the treatment of acute myeloid leukemia (AML) in patients with an isocitrate dehydrogenase-1 (IDH1) mutation. It has a role as an antineoplastic agent and an EC 1.1.1.42 (isocitrate dehydrogenase) inhibitor. It is a member of monochlorobenzenes, a cyanopyridine, a member of pyrrolidin-2-ones, an organofluorine compound, a tertiary carboxamide and a secondary carboxamide. Ivosidenib is a first-in-class isocitrate dehydrogenase-1 (IDH1) inhibitor. IDH1 is an enzyme that is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation. Ivosidenib inhibits mutated IDH1, blocking the enzymatic activity and further differentiation of cancer cells. Ivosidenib was granted accelerated approval by the FDA in July 2018 for the treatment of relapsed of refractory acute myeloid leukemia in adults. It is currently approved to also treat newly diagnosed acute myeloid leukemia in older adults in combination [azacitidine] or as monotherapy, as well as locally advanced or metastatic cholangiocarcinoma and relapsed or refractory myelodysplastic syndromes in adults. The drug is only effective in patients with a susceptible IDH1 mutation. In February 2023, the EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion of ivosidenib and recommended it be granted marketing authorization for the treatment of acute myeloid leukemia and cholangiocarcinoma. It was fully approved by the EMA in May 2023. Ivosidenib is an Isocitrate Dehydrogenase 1 Inhibitor. The mechanism of action of ivosidenib is as an Isocitrate Dehydrogenase 1 Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C9 Inducer. Ivosidenib is an orally available small molecule inhibitor of mutated isocitrate dehydrogenase-1 that is used as an antineoplastic agent in the treatment of adults of acute myelogenous leukemia (AML). Ivosidenib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to be the cause of rare instances of clinically apparent acute liver injury. Ivosidenib is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells. IDH1, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by both blocking cell differentiation and catalyzing the formation of 2HG.
6H05(cas 1469338-01-9) is a selective, and allosteric inhibitor of oncogenic mutant K-Ras(G12C). Target: K-Ras G12C 6H05 gives the greatest degree of modification, which allosterically modifies the oncogenic G12C mutant of highly homologous protein H-Ras without affecting wild-type K-Ras [1]. 6H05 can be used as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors [2].
Selonsertib is under investigation in clinical trial NCT03053050 (Safety and Efficacy of Selonsertib in Adults With Nonalcoholic Steatohepatitis (NASH) and Bridging (F3) Fibrosis). Selonsertib is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1), with potential anti-inflammatory, antineoplastic and anti-fibrotic activities. Upon oral administration, selonsertib targets and binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, thereby preventing its phosphorylation and activation. This prevents the phosphorylation of downstream kinases, such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK). By preventing the activation of ASK1-dependent signal transduction pathways, GS-4997 prevents the production of inflammatory cytokines, down-regulates the expression of genes involved in fibrosis, suppresses excessive apoptosis and inhibits cellular proliferation. ASK1, also called mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is activated in response to oxidative and endoplasmic reticulum (ER) stress, calcium influx and infection. It plays a key role in the development of certain cardiovascular and neurodegenerative diseases, diabetes, as well as certain types of cancer.
Ziprasidone is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms. It has a role as a psychotropic drug, a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist and an antipsychotic agent. It is a member of piperazines, an organochlorine compound, a member of indolones and a 1,2-benzisothiazole. Disorders such as schizophrenia and bipolar disorder can significantly impair mood, cognition, and behavior. These mental illnesses can often be accompanied by comorbidities such as depression and substance abuse, and can significantly impact the quality of life of patients and caregivers. Luckily, several treatment options for psychotic disorders have been introduced to market since the realization of chlorpromazine's antipsychotic properties in 1952. Second generation antipsychotics (commonly referred to as atypical antipsychotics) include [clozapine], [quetiapine], [olanzapine], [aripiprazole] and [ziprasidone] among others, and are generally thought to be as efficacious as first generation antipsychotics but differ in their adverse effect profiles. First generation antipsychotics are associated with extrapyramidal adverse effects while atypical antipsychotics are linked to weight gain, impaired glucose tolerance and metabolic syndrome. Ziprasidone is used to treat schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder although the mechanism of action is unknown. Although ziprasidone is classified as an atypical antipsychotic, it appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class. Ziprasidone is an Atypical Antipsychotic. Ziprasidone is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of ziprasidone has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury. Ziprasidone is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors. See also: Ziprasidone Hydrochloride (has salt form); Ziprasidone Mesylate (has salt form).
Siramesine, a sigma-2 receptor agonist siramesine has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
Crystals (in aqueous DMF). (NTP, 1992) Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-). Dantrolene Sodium is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction. Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants. See also: Dantrolene (has active moiety).